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Compound of Interest

Compound Name:
1-methyl-1H-1,2,3-triazole-4-

carbaldehyde

Cat. No.: B181473 Get Quote

A guide for researchers and drug development professionals on the computational evaluation

of 1-substituted-1H-1,2,3-triazole-4-carbaldehyde analogs and related derivatives.

While specific computational docking studies focusing exclusively on 1-methyl-1H-1,2,3-
triazole-4-carbaldehyde are not extensively detailed in the reviewed literature, a considerable

body of research exists for structurally related 1,2,3-triazole derivatives. These studies highlight

the therapeutic potential of the triazole scaffold against various biological targets. This guide

provides a comparative overview of the methodologies and findings from several computational

docking studies on these related compounds, offering insights into their binding modes and

potential efficacy.

Quantitative Docking Data Summary
The following table summarizes the quantitative data from molecular docking studies of various

1,2,3-triazole derivatives against different biological targets. This data provides a basis for

comparing the binding affinities of these compounds.
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Compound/De
rivative Class

Target Protein
Docking Score
(unit)

Key
Interacting
Residues

Reference

1,2,3-Triazole-

Appended Bis-

pyrazole

Derivatives

Sterol 14α-

demethylase

(CYP51)

-8.918 (Glide

Score, kcal/mol)
Not specified [1]

1,2,3-Triazole-

Chromene

Conjugates

Mycobacterium

tuberculosis

DprE1

Not specified

(Significant

binding affinity

reported)

Not specified [2]

N-substituted

1,2,3-

triazolylmethyl

indole derivatives

Caspase-3, 17-

beta-hydroxy

steroid

dehydrogenase

type 1

Not specified

(Reported to fit

well in the active

site)

Not specified [3]

Phosphonate

1,2,3-triazole

derivative

MMP-2, MMP-9

Not specified (π-

anion, π-alkyl,

and hydrogen

bonding

reported)

Not specified [4]

1,2,3-triazole-

based

benzimidazole

derivatives

Dihydrofolate

reductase

(DHFR) from

various bacteria

Not specified

(Compared to

Trimethoprim)

Not specified [5]

Experimental Protocols in Computational Docking
The methodologies employed in the computational docking of triazole derivatives generally

follow a standardized workflow. Below are detailed protocols representative of the cited studies.

General Protocol for Molecular Docking of Triazole Derivatives[6]

Protein Preparation:
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The three-dimensional crystal structure of the target protein is obtained from the Protein

Data Bank (PDB).

Water molecules, heteroatoms, and co-ligands are removed from the protein structure.

Hydrogen atoms are added to the protein structure.

The protein is energy minimized using a suitable force field (e.g., CHARMm).

Ligand Preparation:

The 2D structures of the 1,2,3-triazole derivatives are drawn using a chemical drawing tool

(e.g., ChemDraw).

The 2D structures are converted to 3D structures.

The ligands are energy minimized using a suitable force field (e.g., MMFF94).

Molecular Docking:

A docking software (e.g., AutoDock Vina, Glide) is used to predict the binding conformation

and affinity of the ligand within the active site of the protein.

The active site is defined by creating a grid box around the key residues.

Multiple docking runs are performed to ensure the reliability of the results.

Analysis of Results:

The docking results are analyzed based on the docking score (e.g., binding energy, Glide

score) and the binding interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π

stacking) between the ligand and the protein.

The pose with the lowest binding energy is typically considered the most favorable binding

mode.

Visualization tools (e.g., PyMOL, Discovery Studio Visualizer) are used to analyze the

ligand-protein interactions.
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Visualizations
The following diagrams illustrate the typical workflow and conceptual relationships in

computational docking studies of drug-like molecules such as 1,2,3-triazole derivatives.

Target Protein Preparation
(from PDB)

Define Binding Site
(Grid Generation)

Ligand Preparation
(3D Structure Generation)

Run Docking Simulation
(e.g., AutoDock, Glide)

Analyze Binding Poses
and Scores

Visualize Interactions
(e.g., PyMOL)

Lead Identification

Click to download full resolution via product page

Caption: General workflow for computational docking studies.
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Caption: Conceptual diagram of ligand-protein interactions.

Need Custom Synthesis?
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[https://www.benchchem.com/product/b181473#computational-docking-studies-of-1-methyl-
1h-1-2-3-triazole-4-carbaldehyde-ligands]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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